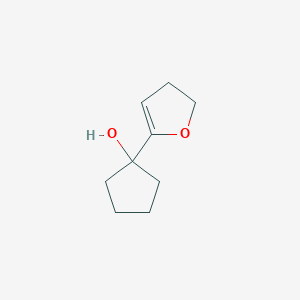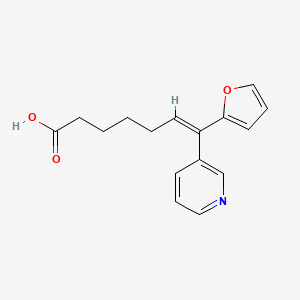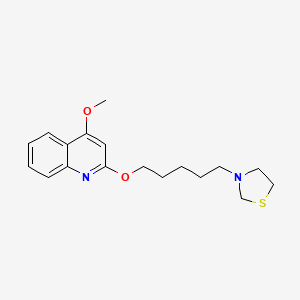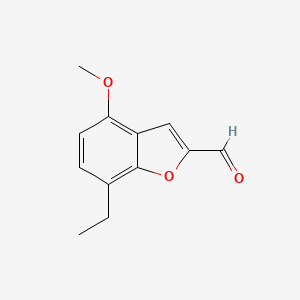![molecular formula C23H20N2O B12895016 5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)- CAS No. 629643-10-3](/img/structure/B12895016.png)
5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile is a complex organic compound that features an isoxazolidine ring, a biphenyl group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazolidine ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like silver nitrate to facilitate the cycloaddition.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
化学反応の分析
Types of Reactions
3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The isoxazolidine ring can be oxidized to form oxazolidinones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxazolidinones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
科学的研究の応用
3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which 3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The biphenyl and isoxazolidine moieties can interact with the active sites of enzymes, while the carbonitrile group can form hydrogen bonds or other interactions with biological targets.
類似化合物との比較
Similar Compounds
- 3-([1,1’-biphenyl]-4-yl)-2-(p-tolyl)isoxazolidine-5-carbonitrile
- 3-([1,1’-biphenyl]-4-yl)-2-(o-tolyl)isoxazolidine-5-carbonitrile
- 3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-4-carbonitrile
Uniqueness
3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the carbonitrile group at the 5-position of the isoxazolidine ring also distinguishes it from other similar compounds, potentially leading to different interaction profiles with biological targets.
特性
CAS番号 |
629643-10-3 |
|---|---|
分子式 |
C23H20N2O |
分子量 |
340.4 g/mol |
IUPAC名 |
2-(3-methylphenyl)-3-(4-phenylphenyl)-1,2-oxazolidine-5-carbonitrile |
InChI |
InChI=1S/C23H20N2O/c1-17-6-5-9-21(14-17)25-23(15-22(16-24)26-25)20-12-10-19(11-13-20)18-7-3-2-4-8-18/h2-14,22-23H,15H2,1H3 |
InChIキー |
LVOLAOSGDZDMLU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(CC(O2)C#N)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)


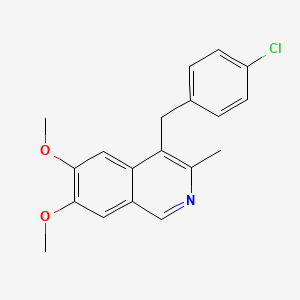
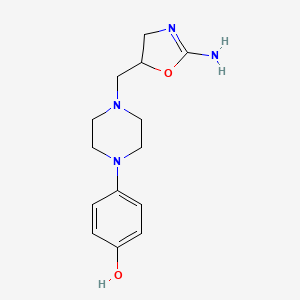



![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
